molecular formula C13H13F3N2O3 B7449570 4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide

4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide

Cat. No.: B7449570
M. Wt: 302.25 g/mol
InChI Key: ONBLZQNHGBTHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide is a chemical compound that has been found to have significant potential in scientific research. This compound has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide involves the inhibition of specific enzymes and proteins that are involved in various biological processes. This compound has been found to be particularly effective in inhibiting the activity of certain kinases, which are enzymes that play a key role in cell signaling and communication.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This compound has been found to have significant effects on various biological processes, including cell division, apoptosis, and inflammation. It has also been found to have potential therapeutic effects in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide in lab experiments include its effectiveness in inhibiting specific enzymes and proteins, its potential therapeutic applications, and its relatively low toxicity. However, there are also limitations to its use, including the need for careful handling and storage, as well as the potential for off-target effects.

Future Directions

There are many potential future directions for research involving 4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide. Some of these directions include further studies on its mechanism of action, its potential therapeutic applications in the treatment of cancer and other diseases, and its use as a tool for studying specific proteins and enzymes. Additionally, there is potential for the development of new compounds based on the structure of this compound, which could have even greater effectiveness and specificity in inhibiting specific enzymes and proteins.

Synthesis Methods

The synthesis of 4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide involves the reaction of 4-(difluoromethyl)-3-fluoroaniline with oxazolidinone in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography.

Scientific Research Applications

The compound 4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide has been studied extensively for its potential applications in scientific research. This compound has been found to have significant potential as a tool for studying the role of specific proteins and enzymes in various biological processes. It has been used in studies related to cancer, inflammation, and other diseases.

Properties

IUPAC Name

4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3/c14-10-6-8(2-3-9(10)12(15)16)13(20)17-7-11(19)18-4-1-5-21-18/h2-3,6,12H,1,4-5,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBLZQNHGBTHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)C(=O)CNC(=O)C2=CC(=C(C=C2)C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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